2,3,3-trimethyl-3H-indole-5-sulfonic acid
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Overview
Description
2,3,3-Trimethyl-3H-indole-5-sulfonic acid is an organic compound with the molecular formula C11H13NO3S. It is known for its unique structural properties, which include a sulfonic acid group attached to an indole ring. This compound is often used in various scientific research applications due to its reactivity and functional properties .
Mechanism of Action
Target of Action
It’s known that the compound can be conjugated to various biological molecules such as peptides, proteins, nucleic acids, rna, dna, carbohydrates, polymers, and small molecules . This suggests a broad range of potential targets.
Mode of Action
The mode of action of 2,3,3-trimethyl-3H-indole-5-sulfonic acid is primarily through its interaction with these targets. The compound’s unique molecular structure, which includes an indole ring and a sulfonic acid group, endows it with excellent reactivity . This allows it to form conjugates with various biological molecules, potentially altering their function .
Pharmacokinetics
It’s known that the compound is water-soluble , which could influence its absorption and distribution in the body
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,3-trimethyl-3H-indole-5-sulfonic acid typically involves the sulfonation of indole derivatives. One common method includes reacting indole with sulfonyl chloride under controlled conditions to introduce the sulfonic acid group . Another method involves the reaction of 3-methyl-2-butanone with 4-hydrazinobenzenesulfonic acid .
Industrial Production Methods: Industrial production of this compound often employs large-scale sulfonation processes, utilizing advanced reactors and precise temperature control to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the sulfonation process .
Chemical Reactions Analysis
Types of Reactions: 2,3,3-Trimethyl-3H-indole-5-sulfonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups, such as sulfonamides.
Substitution: The sulfonic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols are commonly employed.
Major Products: The major products formed from these reactions include various sulfonic acid derivatives, sulfonamides, and substituted indole compounds .
Scientific Research Applications
2,3,3-Trimethyl-3H-indole-5-sulfonic acid is widely used in scientific research due to its versatile chemical properties:
Chemistry: It serves as a reagent in organic synthesis, particularly in the preparation of indole derivatives.
Biology: The compound is used in biochemical assays and as a fluorescent dye for labeling biomolecules.
Medicine: It is explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
- 2,3,3-Trimethyl-3H-indole-5-carboxylic acid
- 2,3,3-Trimethyl-3H-indole-5-sulfonamide
- 2,3,3-Trimethyl-3H-indole-5-sulfonate
Comparison: 2,3,3-Trimethyl-3H-indole-5-sulfonic acid is unique due to its sulfonic acid group, which imparts distinct chemical reactivity and solubility properties. Compared to its carboxylic acid and sulfonamide counterparts, the sulfonic acid group provides stronger acidity and better water solubility, making it more suitable for certain biochemical applications .
Properties
CAS No. |
132557-73-4 |
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Molecular Formula |
C17H28N2O3S |
Molecular Weight |
340.5 g/mol |
IUPAC Name |
N,N-diethylethanamine;2,3,3-trimethylindole-5-sulfonic acid |
InChI |
InChI=1S/C11H13NO3S.C6H15N/c1-7-11(2,3)9-6-8(16(13,14)15)4-5-10(9)12-7;1-4-7(5-2)6-3/h4-6H,1-3H3,(H,13,14,15);4-6H2,1-3H3 |
InChI Key |
OEXSMDPSRPJDIB-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C1(C)C)C=C(C=C2)S(=O)(=O)O |
Canonical SMILES |
CCN(CC)CC.CC1=NC2=C(C1(C)C)C=C(C=C2)S(=O)(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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